molecular formula C8H8O4 B113102 4-Hydroxyphenylglyoxal hydrate CAS No. 854670-84-1

4-Hydroxyphenylglyoxal hydrate

Cat. No. B113102
M. Wt: 168.15 g/mol
InChI Key: IKKDQJGLFIXJKP-UHFFFAOYSA-N
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Description

4-Hydroxyphenylglyoxal hydrate is a chemical compound with the molecular formula C8H8O4 and a molecular weight of 168.15 . It is a pale-yellow to yellow-brown solid . It is used as a building block in the synthesis of various pharmaceuticals.


Synthesis Analysis

The compound 4-hydroxyphenylglyoxal hydrate can be synthesized from 4-hydroxyphenylglyoxal hydrate, which reacts with N-methoxylamine hydrochloride in a one-step oximation reaction .


Physical And Chemical Properties Analysis

4-Hydroxyphenylglyoxal hydrate is a pale-yellow to yellow-brown solid . It has a molecular weight of 168.15 . The compound has a melting point of 108-110°C, a predicted boiling point of 377.1±27.0 °C, and a predicted density of 1.464±0.06 g/cm3 . It is slightly soluble in DMSO and methanol .

Scientific Research Applications

  • Lipid Peroxidation Product Analysis : 4-Hydroxyphenylglyoxal hydrate is related to lipid peroxidation products like 4-Hydroxy-2-nonenal (HNE). Studies in lipid peroxidation focus on the reactivity and cytotoxicity of such compounds, their formation mechanisms, and the detection of HNE-adducts in inflammatory situations like atherosclerotic lesions (Spickett, 2013).

  • Bioremediation : Research involving Fusarium incarnatum UC-14 demonstrates its potential use in the bioremediation of Bisphenol A, highlighting the degradation process of phenolic environmental pollutants. This shows potential applications in environmental cleanup and sustainable practices (Chhaya & Gupte, 2013).

  • Agricultural and Pharmaceutical Applications : The role of 4-hydroxyphenylpyruvate dioxygenase and its inhibitors is explored in agriculture as herbicides and in medicine for treating human inherited diseases (Santucci et al., 2017).

  • Molecular Dynamics in Pharmaceutical Research : Studies on molecular dynamics simulations and free energy calculations of 4-hydroxyphenylpyruvate dioxygenase highlight its relevance in pharmaceutical research (Beer et al., 2011).

  • Catabolism and Drug Metabolism : Research into the catabolism of 4-hydroxyacids and related compounds like 4-hydroxynonenal provides insights into drug metabolism and potential implications for diseases such as 4-hydroxybutyric aciduria (Zhang et al., 2009).

  • Electrochemical Studies and Sensor Development : Studies on the electrochemical behavior of compounds related to 4-Hydroxyphenylglyoxal hydrate, like 4-hydroxy-2-(triphenylphosphonio)phenolate, contribute to the development of sensors and analytical methods in chemistry (Zare et al., 2010).

  • Carbonyl Scavenging and Disease Prevention : Investigations into the scavenging capacity of reactive carbonyl species, including 4-hydroxynonenal, inform strategies for inhibiting carbonyl stress-associated pathologies, which have implications in various diseases (Vidal et al., 2014).

Safety And Hazards

4-Hydroxyphenylglyoxal hydrate is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-(4-hydroxyphenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3.H2O/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-5,10H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKDQJGLFIXJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632843
Record name (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyphenylglyoxal hydrate

CAS RN

197447-05-5
Record name (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Selenium dioxide (11.1 g, 0.1 mol) was added to a mixed solution of p-dioxane (60 cc) and water (2 cc) and dissolved therein on heating at 60° C., followed by adding 4-hydroxyacetophenone (13.6 g, 0.1 mol) all at once, reacting the mixture on heating under reflux for 4 hours, filtering off an inorganic material deposited after completion of the reaction, distilling off p-dioxane from the filtrate, adding water (80 cc) to the resulting red-brown oily material, heating the mixture with stirring at 80° C. for 2 hours, allowing the reaction liquid to cool down to room temperature after completion of the reaction, and filtering off and drying deposited crystals to obtain the objective product (10.7 g). M.p.: 109°~111° C.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In the same manner as above, selenium dioxide is reacted with 4-hydroxyacetophenone (VII) to obtain 4-hydroxyphenylglyoxal hydrate (VIII), which is reacted with diaminomaleonitrile (VI) to obtain a phenol derivative (IX), which is then reacted with a corresponding carboxylic acid chloride in the presence of pyridine to obtain the objective compound (I).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G Fodor, Ö Kovacs - Journal of the American Chemical Society, 1949 - ACS Publications
… (0.03 mole) 4-hydroxyphenylglyoxal hydrate in 80 ml. of alcohol was added slowly through the dropping funnel (10-12 drops per minute), followed by 40 ml. of alcohol. …
Number of citations: 64 pubs.acs.org
MSS Palanki, E Dneprovskaia, J Doukas… - Journal of medicinal …, 2007 - ACS Publications
… 3,3‘-Dihydroxybenzil, 4,4‘-dihydroxybenzil, and 3,3‘,4,4‘-tetrahydroxybenzyl, 3-hydroxyphenylglyoxal hydrate, and 4-hydroxyphenylglyoxal hydrate were purchased from Midori Kagaku …
Number of citations: 67 pubs.acs.org
钟上勇, 李星毅, 王艳红, 胡志勇, 白云丽… - Journal of Sichuan …, 2020 - science.scu.edu.cn
… Compound 4-hydroxyphenylglyoxal hydrate was chosen as starting material, which can react with N-methoxylamine hydrochloride in one step of oximation reaction, affording phenolic …
Number of citations: 0 science.scu.edu.cn
Y Yang, J Liu, Z Chen, W Niu, R Li, L Niu… - Frontiers in …, 2020 - frontiersin.org
Quinoxaline derivatives demonstrate many distinguished chemical, biological, and physical properties and have a wide application in dyes, electroluminescent material, organic …
Number of citations: 3 www.frontiersin.org
L Guo - 2018 - research.unipd.it
The mitochondrial permeability transition (PT) is a Ca2+-dependent permeability increase of the inner membrane, mediated by the permeability transition pore (PTP). Depending on …
Number of citations: 0 www.research.unipd.it

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